molecular formula C10H13FO2 B15225687 2-Fluoro-2-(4-methoxyphenyl)propan-1-ol

2-Fluoro-2-(4-methoxyphenyl)propan-1-ol

Cat. No.: B15225687
M. Wt: 184.21 g/mol
InChI Key: YLQWIMQLDNZGHV-UHFFFAOYSA-N
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Description

2-Fluoro-2-(4-methoxyphenyl)propan-1-ol is an organic compound with the molecular formula C10H13FO2. It is a fluorinated alcohol derivative of 4-methoxyphenylpropanol. This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(4-methoxyphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with a fluorinated Grignard reagent, followed by reduction of the resulting intermediate . Another method includes the use of fluorinated boronic esters in Suzuki-Miyaura coupling reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The specific industrial methods may vary depending on the manufacturer and the intended application of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(4-methoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxybenzaldehyde, while reduction could produce various alcohol derivatives .

Scientific Research Applications

2-Fluoro-2-(4-methoxyphenyl)propan-1-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(4-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. This interaction can lead to various biological effects, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-2-(4-methoxyphenyl)propan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom increases the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound in research and development .

Properties

IUPAC Name

2-fluoro-2-(4-methoxyphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO2/c1-10(11,7-12)8-3-5-9(13-2)6-4-8/h3-6,12H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQWIMQLDNZGHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C1=CC=C(C=C1)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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